![molecular formula C17H25BrN6O B10971316 (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl){4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone](/img/structure/B10971316.png)
(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl){4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone
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Overview
Description
The compound (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl){4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone is a complex organic molecule that features a pyrazole ring system. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl){4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone typically involves multiple steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Coupling with Piperazine: The piperazine moiety can be introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a piperazine derivative under basic conditions.
Final Assembly: The final step involves the coupling of the two pyrazole-piperazine intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole rings.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromo group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can lead to carboxylic acids, while substitution of the bromo group can yield a variety of functionalized pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl){4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1,5-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)carbonyl-1H-pyrazole
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl){4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone lies in its dual pyrazole-piperazine structure, which provides a versatile platform for chemical modifications and potential bioactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H25BrN6O |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
(4-bromo-1,5-dimethylpyrazol-3-yl)-[4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H25BrN6O/c1-5-24-12(2)14(10-19-24)11-22-6-8-23(9-7-22)17(25)16-15(18)13(3)21(4)20-16/h10H,5-9,11H2,1-4H3 |
InChI Key |
ANSXQTVAKDYBNE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CN2CCN(CC2)C(=O)C3=NN(C(=C3Br)C)C)C |
Origin of Product |
United States |
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